Unique Orthogonal Halogen Bonding Motif: Iodine vs. Bromine in Co-crystals with Tertiary Amines
When co-crystallized with tertiary amines, 4-iodotetrafluorophenol consistently forms an I···O halogen bond from its electrophilic iodine atom to a phenate oxygen. This specific interaction is essential for constructing certain supramolecular architectures. Critically, all attempts to reproduce this same halogen bonding motif using the analogous 4-bromotetrafluorophenol were unsuccessful [1].
| Evidence Dimension | Formation of I/Br···O halogen bond with phenate oxygen in co-crystals with tertiary amines |
|---|---|
| Target Compound Data | Successful formation of I···O halogen bond |
| Comparator Or Baseline | 4-Bromotetrafluorophenol |
| Quantified Difference | Qualitative: Motif forms with iodine, not with bromine. |
| Conditions | X-ray single-crystal structure analysis of co-crystals formed from 4-halotetrafluorophenols and cyclic secondary/tertiary amines |
Why This Matters
This demonstrates a qualitative 'go/no-go' differentiation in crystal engineering, making the iodo compound essential for accessing specific supramolecular synthons and crystal packing motifs unavailable with the bromo analog.
- [1] Takemura, A., McAllister, L. J., Karadakov, P. B., Pridmore, N. E., Whitwood, A. C., & Bruce, D. W. (2014). Halogen- and hydrogen-bonded salts and co-crystals formed from 4-halo-2,3,5,6-tetrafluorophenol and cyclic secondary and tertiary amines: orthogonal and non-orthogonal halogen and hydrogen bonding, and synthetic analogues of halogen-bonded biological systems. Chemistry - A European Journal, 20(22), 6721–6732. View Source
